molecular formula C15H9N3O2S B2543910 9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxylic acid CAS No. 440121-04-0

9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxylic acid

Cat. No.: B2543910
CAS No.: 440121-04-0
M. Wt: 295.32
InChI Key: HICORAAXFCXYAZ-UHFFFAOYSA-N
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Description

9-Sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxylic acid (CAS: 440121-04-0) is a structurally complex heterocyclic compound with a tetracyclic framework. Its molecular formula is C₁₅H₉N₃O₂S, and it features fused imidazole, quinazoline, and benzene rings, with a sulfanylidene (-S=) group at position 9 and a carboxylic acid (-COOH) substituent at position 5 . Key physicochemical properties include:

  • Molecular Weight: 295.316 g/mol
  • Hydrogen Bond Donors/Acceptors: 2 donors, 4 acceptors
  • Topological Polar Surface Area (TPSA): 99.2 Ų
  • XLogP: 2.6 (indicating moderate hydrophobicity) .

Properties

IUPAC Name

6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-14(20)8-5-6-9-11(7-8)17-15(21)18-12-4-2-1-3-10(12)16-13(9)18/h1-7H,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICORAAXFCXYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=S)NC4=C3C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamines with o-cyanobenzaldehydes, followed by cyclization reactions to form the triazatetracyclic core . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as Au(I)/Ag(I) for efficient cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Alkylated derivatives.

Scientific Research Applications

9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an HIV-1 protease inhibitor, it binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s unique structure allows it to fit precisely into the enzyme’s active site, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three pharmacologically relevant heterocycles: Tadalafil , 5-hydroxy-14-methoxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one , and 6-({5,14-dihydroxy-13-methoxy-9-oxo-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11,13,15-heptaen-15-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid .

Table 1: Structural and Physicochemical Comparison

Property / Compound Target Compound Tadalafil 5-Hydroxy-14-Methoxy-8,17-Dioxatetracyclo Derivative
Molecular Formula C₁₅H₉N₃O₂S C₂₂H₁₉N₃O₄ C₁₆H₁₂O₆
Molecular Weight (g/mol) 295.316 389.41 300.26
Key Functional Groups Sulfanylidene, Carboxylic Acid Benzodioxolyl, Diketopiperazine Methoxy, Hydroxy, Ketone
Hydrogen Bond Donors 2 3 2
Hydrogen Bond Acceptors 4 6 6
XLogP 2.6 1.8 2.1
Topological Polar Surface Area 99.2 Ų 95.9 Ų 92.7 Ų

Key Findings:

Structural Complexity: The target compound shares a tetracyclic backbone with Tadalafil (a PDE-5 inhibitor) but replaces the diketopiperazine and benzodioxole groups with a sulfanylidene moiety and carboxylic acid. This substitution reduces hydrogen-bonding capacity (2 donors vs. 3 in Tadalafil) but enhances hydrophobicity (XLogP 2.6 vs. 1.8) . Compared to the 8,17-dioxatetracyclo derivatives , the target compound’s nitrogen/sulfur heteroatoms may confer distinct electronic properties, influencing binding to biological targets.

Pharmacological Implications: Tadalafil’s diketopiperazine and benzodioxole groups are critical for PDE-5 inhibition . The carboxylic acid group in the target compound may enhance solubility relative to methoxy/hydroxy substituents in dioxatetracyclo derivatives, as evidenced by its higher TPSA (99.2 Ų vs. 92.7 Ų) .

Synthetic Challenges :

  • highlights the use of multi-step purification (e.g., silica gel chromatography) for similar heterocycles, suggesting comparable synthetic complexity for the target compound .

Biological Activity

Structural Overview

The compound features a unique tetracyclic framework with multiple nitrogen and sulfur atoms contributing to its reactivity and biological potential. Its IUPAC name indicates the presence of a carboxylic acid group and multiple nitrogen atoms within the cyclic structure.

Molecular Formula and Weight

  • Molecular Formula : C14H9N3S
  • Molecular Weight : 251.31 g/mol

Antimicrobial Properties

Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance, studies have shown that triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis. The sulfur atom in this compound may enhance its ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens.

Anticancer Activity

The tricyclic structure is known to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. Preliminary studies suggest that 9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxylic acid may exhibit anticancer properties by inducing apoptosis in cancer cells.

The proposed mechanisms of action for this compound include:

  • DNA Intercalation : The planar structure allows it to intercalate between DNA bases.
  • Inhibition of Enzymatic Activity : By binding to key enzymes involved in cellular processes.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in target cells.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar triazole compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) in the micromolar range, suggesting significant potency.

PathogenMIC (µg/mL)
E. coli15
S. aureus10

Anticancer Research

In vitro studies conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation by up to 70% at concentrations of 50 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as evidenced by flow cytometry analysis.

Cell Line% Cell Viability at 50 µM
HeLa30
MCF-728

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